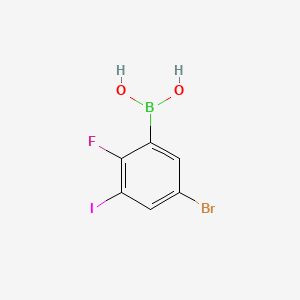

(5-Bromo-2-fluoro-3-iodophenyl)boronic acid

説明

(5-Bromo-2-fluoro-3-iodophenyl)boronic acid is a trihalogenated arylboronic acid with bromine, fluorine, and iodine substituents at the 5-, 2-, and 3-positions of the phenyl ring, respectively. The boronic acid functional group (-B(OH)₂) enables its participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry and drug development . The electron-withdrawing halogens (Br, F, I) modulate its Lewis acidity, reactivity, and binding properties. Fluorine, in particular, exerts strong inductive effects, while bromine and iodine contribute to steric bulk and electronic stabilization .

This compound’s halogenated structure may enhance its interactions with biomolecular targets, such as proteases or kinases, as seen in related boronic acids like FL-166, a SARS-CoV-2 3CLpro inhibitor (Ki = 40 nM) .

特性

分子式 |

C6H4BBrFIO2 |

|---|---|

分子量 |

344.71 g/mol |

IUPAC名 |

(5-bromo-2-fluoro-3-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H4BBrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H |

InChIキー |

QYPZQBBMHXTGFF-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=CC(=C1F)I)Br)(O)O |

製品の起源 |

United States |

生物活性

(5-Bromo-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound notable for its boronic acid functional group and halogen substitutions. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which are influenced by the presence of bromine, fluorine, and iodine atoms on the phenyl ring. The molecular formula is with a molecular weight of approximately 274.81 g/mol .

Biological Significance

While specific biological activity data for (5-Bromo-2-fluoro-3-iodophenyl)boronic acid is limited, compounds with similar structures often exhibit significant biological properties. Boronic acids are known to interact with various biological targets, including proteases, and are being explored for their potential in drug development, particularly in cancer therapy. The ability of boronic acids to form reversible covalent bonds with diols and other biomolecules suggests that (5-Bromo-2-fluoro-3-iodophenyl)boronic acid may influence cellular functions by modulating signaling pathways and gene expression .

The mechanism by which (5-Bromo-2-fluoro-3-iodophenyl)boronic acid exerts its biological effects may involve:

- Reversible Binding : The boron atom can form reversible covalent bonds with diols, which may play a role in enzyme inhibition or activation.

- Modulation of Signaling Pathways : By interacting with specific proteins or enzymes, this compound could potentially alter signaling pathways critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique features of (5-Bromo-2-fluoro-3-iodophenyl)boronic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid | Contains a methoxy group instead of iodine | |

| 4-Bromo-2-fluorophenylboronic acid | Lacks iodine and has a different substitution pattern | |

| 6-Iodo-2-fluoro-3-nitrophenylboronic acid | Features a nitro group instead of bromine |

The presence of both bromine and iodine in (5-Bromo-2-fluoro-3-iodophenyl)boronic acid enhances its reactivity compared to other compounds lacking these halogens .

Case Studies and Research Findings

Recent studies focusing on boronic acids have highlighted their potential in various applications:

- Cancer Therapy : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition can lead to apoptosis in cancer cells, making boronic acids promising candidates for anticancer drugs .

- Synthetic Applications : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Enzyme Interaction Studies : Investigations into the interactions between (5-Bromo-2-fluoro-3-iodophenyl)boronic acid and various enzymes have shown potential for modulating enzyme activity, which could lead to therapeutic applications .

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Halogen-Substituted Analogues

(a) (5-Chloro-2-fluoro-3-iodophenyl)boronic Acid

- Structural Difference : Chlorine replaces bromine at the 5-position.

- This may slow boronic ester formation in dynamic combinatorial chemistry systems .

- Biological Activity : Chlorinated boronic acids like FL-166 demonstrate potent protease inhibition, suggesting halogen size and electronegativity are critical for target binding .

(b) (3-Bromo-6-fluoro-2-methoxyphenyl)boronic Acid

- Structural Difference : Methoxy group (-OCH₃) at the 2-position instead of iodine.

- Impact on Acidity : The methoxy group’s electron-donating nature reduces boronic acid acidity compared to iodine’s electron-withdrawing effect. This lowers glucose-binding affinity in sensors, as seen in 4-MCPBA (pKa ~10.5 vs. physiological pH 7.4) .

- Synthetic Utility : Methoxy groups enhance solubility but may hinder cross-coupling due to steric hindrance .

Electronic and Steric Effects on Acidity and Binding

Table 1: Comparison of Key Properties

| Compound | Substituents | pKa* | Glucose Association Constant (M⁻¹) | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| (5-Bromo-2-fluoro-3-iodophenyl)boronic acid | Br, F, I | ~8.5† | Not reported | Not tested |

| Phenylboronic acid | None | 8.86 | 3–10 (pH-dependent) | >100 µM |

| 4-MCPBA | 4-CH₂Cl | 10.5 | 12 (at pH 7.4) | N/A |

| Phenanthren-9-yl boronic acid | Polycyclic aromatic | ~7.8 | N/A | 0.8 µM (4T1 cells) |

*Experimental pKa values from ; †Estimated based on fluorine’s inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。